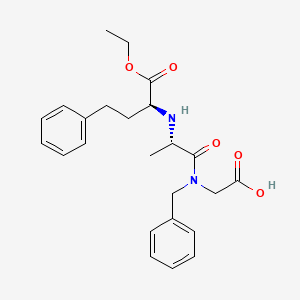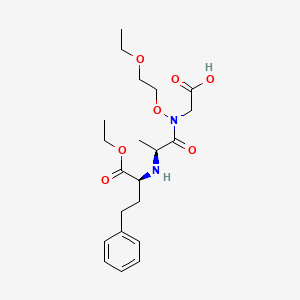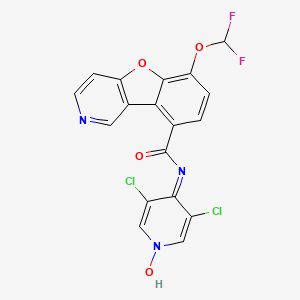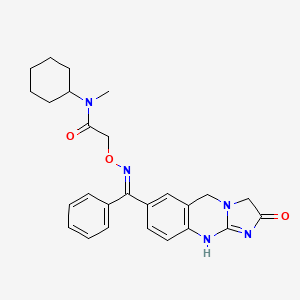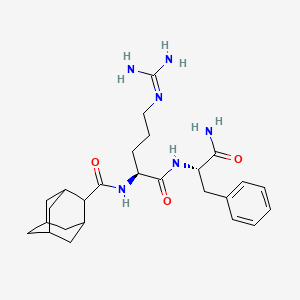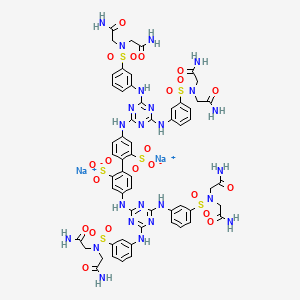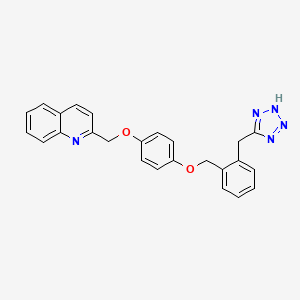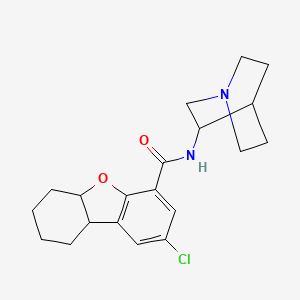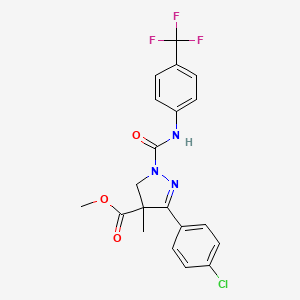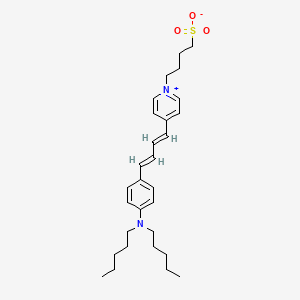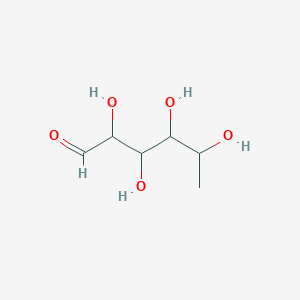
Riodipine
Overview
Description
Riodipine, also known by its International Nonproprietary Name (INN) as Foridon or Ryosidine, is a calcium channel blocker. It is primarily used in the treatment of arterial hypertension and the prevention of angina pectoris attacks . The compound belongs to the class of dihydropyridines and has the chemical formula C18H19F2NO5 .
Mechanism of Action
Target of Action
Riodipine, also known as Ryodipine, primarily targets the L-type calcium channels . These channels play a crucial role in the regulation of calcium influx into cells, which is essential for various cellular functions, including muscle contraction and neurotransmitter release.
Mode of Action
This compound acts as a blocker of L-type calcium channels . By binding to these channels, this compound stabilizes them in their inactive conformation, thereby inhibiting the influx of calcium ions into cells . This action prevents calcium-dependent processes such as smooth muscle contraction, leading to vasodilation .
Biochemical Pathways
Calcium ions are integral to many cellular processes, and their regulation is crucial for maintaining cellular homeostasis .
Pharmacokinetics
Nimodipine is extensively metabolized in the liver via the CYP3A4 enzyme, and less than 1% is excreted unchanged in the urine . The half-life of elimination is between 1 to 2 hours . Factors such as age, comorbidities, genetic polymorphisms, and co-administered medications can influence the pharmacokinetics of Nimodipine .
Result of Action
The primary result of this compound’s action is the relaxation of vascular smooth muscle, leading to vasodilation . This effect is particularly pronounced in cerebral circulation, which may explain its use in the treatment of conditions like hypertension and angina pectoris .
Preparation Methods
Riodipine is synthesized through a multi-step process involving the reaction of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1,4-dihydropyridine . The synthetic route typically involves the following steps:
Formation of the dihydropyridine ring: This is achieved through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.
Introduction of the difluoromethoxy group: This step involves the reaction of the dihydropyridine intermediate with a difluoromethoxy-containing reagent under specific conditions to introduce the difluoromethoxy group at the desired position.
Industrial production methods for this compound involve optimizing these synthetic steps to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Riodipine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding pyridine derivative.
Reduction: The nitro group in this compound can be reduced to an amine group under appropriate conditions.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Riodipine has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of calcium channel blockers and their interactions with various receptors.
Biology: this compound is used in studies of cellular calcium signaling and its effects on various biological processes.
Medicine: this compound is used in clinical research to investigate its efficacy and safety in the treatment of hypertension and angina pectoris.
Comparison with Similar Compounds
Riodipine is similar to other dihydropyridine calcium channel blockers, such as Nifedipine, Nicardipine, and Nimodipine . this compound is unique in its specific chemical structure, which includes a difluoromethoxy group. This structural feature contributes to its distinct pharmacological properties and therapeutic effects. Compared to Nifedipine and Nicardipine, this compound has been shown to have a lower toxicity profile while maintaining similar vasodilatory and hypotensive effects .
Similar compounds include:
- Nifedipine
- Nicardipine
- Nimodipine
These compounds share a similar mechanism of action but differ in their chemical structures and specific pharmacological properties .
Properties
IUPAC Name |
dimethyl 4-[2-(difluoromethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO5/c1-9-13(16(22)24-3)15(14(10(2)21-9)17(23)25-4)11-7-5-6-8-12(11)26-18(19)20/h5-8,15,18,21H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVFIZVKGSPGPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2OC(F)F)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046148 | |
| Record name | Riodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71653-63-9 | |
| Record name | Riodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Riodipine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Riodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RIODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W12VDB26LB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Ryodipine?
A1: Ryodipine acts as a calcium channel blocker, specifically targeting L-type voltage-gated calcium channels. It binds to these channels and inhibits the influx of calcium ions into cells [, , , , ].
Q2: How does Ryodipine's interaction with calcium channels lead to its therapeutic effects?
A2: By blocking calcium channels, Ryodipine reduces intracellular calcium levels. This inhibition of calcium influx leads to relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in blood pressure [, , , , , ]. Additionally, Ryodipine exhibits anticonvulsant effects by modulating neuronal excitability through calcium channel blockade [, , , , , , ].
Q3: Does Ryodipine affect calcium outflow from cells?
A3: Research suggests that Ryodipine indirectly affects calcium outflow. By blocking calcium entry, it disrupts the balance of the Na+/Ca2+ exchange system, leading to a net outflow of calcium from myocardial cells [].
Q4: Can other drugs compete with Ryodipine for binding to calcium channels?
A4: Yes, other dihydropyridine calcium channel blockers, such as Nifedipine and Nicardipine, compete with Ryodipine for binding to the dihydropyridine receptor site on the calcium channel [, ].
Q5: What is the molecular formula and weight of Ryodipine?
A5: The molecular formula of Ryodipine is C26H26F2N2O6, and its molecular weight is 500.49 g/mol [].
Q6: Is there evidence of energy transfer between Ryodipine and membrane proteins?
A6: Studies using Ryodipine as a fluorescent probe have shown inductive resonance energy transfer from membrane proteins to Ryodipine in synaptosomal membranes, suggesting close proximity and potential interaction [, ].
Q7: How is Ryodipine absorbed and distributed in the body?
A7: Ryodipine is rapidly absorbed from the gastrointestinal tract after oral administration. It exhibits a long half-life in plasma and does not extensively bind to plasma proteins [].
Q8: What are the primary routes of Ryodipine metabolism and excretion?
A8: Ryodipine is primarily metabolized in the liver via oxidative pathways. Metabolites are excreted through both urine and feces [, ].
Q9: Are there any known drug-metabolizing enzyme interactions with Ryodipine?
A9: While specific drug-metabolizing enzyme interactions are not extensively covered in the provided research, the metabolism of Ryodipine suggests involvement of cytochrome P450 enzymes, as is common for many dihydropyridines.
Q10: What therapeutic applications have been investigated for Ryodipine?
A10: Ryodipine has been studied for its potential in treating hypertension, angina pectoris, and epilepsy [, , , , , , ].
Q11: What in vitro and in vivo models have been used to study Ryodipine's effects?
A11: Researchers have employed a range of models, including:
- Isolated tissues: Frog heart preparations, rabbit aorta, and rat brain synaptosomes [, , , , , ].
- Cellular models: Human leukemia cell lines [].
- Animal models: Rats with induced hypertension, conscious rabbits with myocardial ischemia, and rodent models of epilepsy [, , , , , , , , , ].
- Clinical Trials: Small-scale trials in patients with stable angina pectoris [, ].
Q12: How does Ryodipine compare to other calcium channel blockers like Nifedipine in terms of efficacy?
A12: While both are calcium channel blockers, research suggests some differences:
- Antianginal effects: Both show comparable effects on exercise tolerance in angina patients [, ].
- Hemodynamic effects: Ryodipine's impact on pulmonary pressure appears less pronounced than Nifedipine during exercise [].
- CNS effects: Ryodipine might have a shorter duration of CNS depression compared to Nifedipine in animal models [].
Q13: What is known about the toxicity profile of Ryodipine?
A13: Studies indicate that Ryodipine has low acute toxicity and is generally well-tolerated in animal models, even at doses exceeding therapeutic levels [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


